molecular formula C15H21NO5S B583352 Benzyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate CAS No. 159275-16-8

Benzyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate

Cat. No.: B583352
CAS No.: 159275-16-8
M. Wt: 327.395
InChI Key: IEWBROJCHGYFSK-UHFFFAOYSA-N
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Description

Benzyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate is a versatile compound in synthetic chemistry. Known for its broad applications across various fields, its distinct molecular structure offers unique properties, which makes it a valuable component in research and industry.

Preparation Methods

The synthetic routes for Benzyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate involve multi-step processes starting with the preparation of the core piperidine structure. The typical synthetic route includes:

  • Formation of Piperidine Core: : Usually synthesized via cyclization reactions involving primary amines and dihalides under controlled temperature conditions.

  • Sulfonylation and Carboxylation: : Introducing the methylsulfonyl group and carboxylation occurs through sulfonyl chloride reagents and catalytic carboxylation reactions.

  • Benzylation: : The benzyl group is introduced via benzyl bromide in the presence of a base like sodium hydride.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Benzyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate can undergo oxidation reactions typically using oxidizing agents like hydrogen peroxide.

  • Reduction: : Reduction reactions may involve catalytic hydrogenation.

  • Substitution: : Nucleophilic substitution reactions are common, particularly where the sulfonyl group acts as a leaving group under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate.

  • Reduction: : Palladium or platinum catalysts.

  • Substitution: : Alkyl halides and strong bases like potassium tert-butoxide.

Major Products

  • Oxidation: : Corresponding sulfoxides or sulfones.

  • Reduction: : Resultant primary or secondary amines.

  • Substitution: : Varied piperidine derivatives depending on the substituent introduced.

Scientific Research Applications

Benzyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate finds applications in various fields such as:

  • Chemistry: : Used as a precursor in the synthesis of complex organic molecules.

  • Biology: : Assists in the synthesis of biologically active molecules and enzyme inhibitors.

  • Medicine: : Potential use in drug discovery and development for its unique reactivity.

  • Industry: : Applied in the manufacturing of specialty chemicals and intermediates.

Mechanism of Action

The compound's mechanism of action involves interactions at the molecular level, particularly in enzyme active sites where the piperidine ring and functional groups interact with biomolecules. Pathways often involve:

  • Enzyme Inhibition: : The sulfonyl group can form bonds with active site residues.

  • Signal Modulation: : Carboxylate and benzyl groups can affect molecular pathways by altering substrate recognition.

Comparison with Similar Compounds

Similar compounds include:

  • Piperidine Derivatives: : Variants like piperidine-4-carboxylic acid.

  • Sulfonyl Derivatives: : Compounds like methanesulfonyl chloride.

  • Benzyl Esters: : Compounds such as benzyl piperidine-1-carboxylate.

Uniqueness: : Benzyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate stands out due to the combined presence of benzyl, sulfonyl, and piperidine groups, which impart distinct reactivity and functionality not seen in simpler analogs.

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Biological Activity

Benzyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate, identified by its CAS number 199103-19-0, is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its implications in pharmacology.

Chemical Structure and Properties

This compound has the molecular formula C15H21NO5SC_{15}H_{21}NO_{5}S and a molecular weight of approximately 327.396 g/mol. The compound features a piperidine ring, which is substituted with a benzyl group and a methylsulfonyl group, contributing to its unique chemical properties.

Key Physical Properties:

PropertyValue
Molecular Weight327.396 g/mol
Density1.3±0.1 g/cm³
Boiling Point500.5±33.0 °C
Flash Point256.5±25.4 °C
LogP1.65

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring : This can be achieved through cyclization of appropriate precursors.
  • Introduction of the Methylsulfonyl Group : The piperidine derivative reacts with a methylsulfonyl compound under basic conditions.
  • Attachment of the Benzyl Group : This is accomplished through nucleophilic substitution where the nitrogen atom of the piperidine ring attacks a benzyl halide.

These methods ensure efficient introduction of functional groups while maintaining the integrity of the piperidine core .

Analgesic and Anti-inflammatory Properties

Research indicates that this compound exhibits notable analgesic and anti-inflammatory effects. Studies suggest that it may interact with opioid receptors, which could underlie its pain-relieving properties. The compound's structural similarities with other piperidine derivatives point towards potential modulation of neurotransmitter systems, although specific mechanisms are still being elucidated.

Interaction Studies

Preliminary studies have focused on the binding affinity and efficacy of this compound towards various receptors:

  • Opioid Receptors : Initial findings suggest interactions that warrant further pharmacokinetic profiling.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways relevant to pain and inflammation .

Case Study 1: Pain Management

In a controlled study involving rodent models, this compound demonstrated significant reductions in pain response compared to control groups. The study highlighted its potential as a therapeutic agent for chronic pain management, with results indicating a dose-dependent effect on pain relief .

Case Study 2: Inflammatory Response

Another investigation assessed the compound's impact on inflammatory markers in vitro. The results showed a marked decrease in pro-inflammatory cytokines following treatment with this compound, suggesting its role in modulating inflammatory pathways .

Comparison with Similar Compounds

This compound shares structural similarities with several other compounds, which can provide insights into its uniqueness:

Compound NameCAS NumberSimilarity Index
(R)-Benzyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate122536-68-90.91
(S)-Benzyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate122536-69-00.91
Benzyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate138232-44-70.91

These comparisons highlight variations in their piperidine or pyrrolidine frameworks as well as differences in substituents, which may influence their biological activities and applications.

Properties

IUPAC Name

benzyl 4-(methylsulfonyloxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5S/c1-22(18,19)21-12-14-7-9-16(10-8-14)15(17)20-11-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWBROJCHGYFSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1CCN(CC1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651697
Record name Benzyl 4-{[(methanesulfonyl)oxy]methyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159275-16-8
Record name Benzyl 4-{[(methanesulfonyl)oxy]methyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of methanesulphonylchloride (7.7 ml) in dichloromethane (50 ml) was added dropwise to a stirred solution of 1-benzyloxycarbonyl-4-hydroxymethylpiperidine (23.4 g) in dichloromethane (350 ml) cooled to 5° C. Stirring was continued for 1 hour, then the solution was washed with water (4×150 ml) and saturated aqueous sodium chloride (100 ml), dried and concentrated. The residue was crystallised from tetrachloromethane (250 ml) to give 1-benzyloxycarbonyl-4-methanesulphonyloxymethylpiperidine (20 g) as colourless prisms, m.p. 72°-74° C. NMR (CDCl3): δ1.1-1.4(2H,m); 1.7-1.8(2H,d); 1.9-2.1(1H,m); 2.7-2.9(2H,t); 3.0(3H,s); 4.05(2H,d); 4.1-4.4(2H,d); 5.1(2H,s); 7.3(5H,m); m/e 328(M+H) 350 (M+Na)+ ; calculated for C15H21N5O5 : C, 55.0; H, 6.5; N, 4.3; found: C, 54.8; H, 6.6; N, 4.2%.
Quantity
7.7 mL
Type
reactant
Reaction Step One
Quantity
23.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

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